molecular formula C6HCl3F3NO B14145180 2,3,6-Trichloro-5-(trifluoromethoxy)pyridine CAS No. 130115-97-8

2,3,6-Trichloro-5-(trifluoromethoxy)pyridine

Cat. No.: B14145180
CAS No.: 130115-97-8
M. Wt: 266.4 g/mol
InChI Key: CIJZZCPBQPQNRC-UHFFFAOYSA-N
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Description

2,3,6-Trichloro-5-(trifluoromethoxy)pyridine (CAS 80289-91-4) is a halogenated pyridine derivative of significant interest in advanced chemical synthesis, particularly for the development of active ingredients in the agrochemical and pharmaceutical industries. The strategic placement of chlorine atoms and the trifluoromethoxy group on the pyridine ring creates a versatile and reactive scaffold ideal for sequential functionalization, including selective reductive dechlorination and nucleophilic substitution reactions . Compounds within the trifluoromethylpyridine family are renowned for their unique biological activities, which are attributed to the synergistic combination of the fluorine atoms' strong electronegativity and the pyridine ring's characteristics, which together influence properties like metabolic stability, lipophilicity, and biomolecular binding affinity . While specific bioactivity data for this exact compound may be limited, its structural analogs are established as critical intermediates in the synthesis of herbicides, insecticides, and fungicides . As a building block, this compound offers researchers a valuable template for constructing more complex molecules for discovery research and screening programs. It is supplied as a high-purity material for laboratory applications. Attention: This product is for research use only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

130115-97-8

Molecular Formula

C6HCl3F3NO

Molecular Weight

266.4 g/mol

IUPAC Name

2,3,6-trichloro-5-(trifluoromethoxy)pyridine

InChI

InChI=1S/C6HCl3F3NO/c7-2-1-3(14-6(10,11)12)5(9)13-4(2)8/h1H

InChI Key

CIJZZCPBQPQNRC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=C1Cl)Cl)Cl)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Vapor-Phase Chlorination and Fluorination

This industrial-scale method involves sequential chlorination and fluorination of 3-picoline derivatives.

  • Procedure :
    • Chlorination : 3-Picoline undergoes vapor-phase chlorination at 300–400°C with Cl₂, yielding 2,3,5-trichloro-5-(trichloromethyl)pyridine.
    • Fluorination : The trichloromethyl group is fluorinated using HF and catalysts (e.g., FeCl₃) at 150–250°C under pressure (5–1,200 psig).
  • Key Conditions :
    • Catalyst: FeCl₃ or SbF₃ (1–10 mol%)
    • Solvent: Sulfolane or HF (neat)
    • Yield: 70–85%.
  • Challenges : Requires handling corrosive HF and high-pressure equipment.

Direct Chlorination of 2-Chloro-5-Trifluoromethylpyridine

A two-step chlorination process under controlled pressure:

  • Procedure :
    • 2-Chloro-5-trifluoromethylpyridine reacts with Cl₂ at 150°C under 15 atm pressure.
    • Further chlorination at 200°C introduces additional Cl substituents.
  • Outcomes :
    • Selectivity for 2,3,6-trichloro-5-(trifluoromethyl)pyridine reaches 60–70%.
    • Byproducts (e.g., 2,5-dichloro derivatives) require distillation for removal.

Nucleophilic Substitution and Rearrangement

Thiophosgene-Mediated Trichloromethoxylation

Developed in EP2350008B1 and WO2010040461A1, this method introduces the trifluoromethoxy group via intermediate chlorothionoformates:

  • Steps :
    • Chlorothionoformate Synthesis : Hydroxypyridine reacts with thiophosgene (Cl₂C=S) in NaOH, forming chlorothionoformate.
    • Chlorination : Treatment with Cl₂ yields trichloromethoxypyridine.
    • Fluorination : SbF₃ converts trichloromethoxy to trifluoromethoxy groups at 120–150°C.
  • Key Data :
    • Yield: 65–78% for fluorination step.
    • Regioselectivity: Cl atoms at α-positions (2- or 6-) enhance fluorination efficiency.

Togni Reagent-Assisted Trifluoromethoxylation

A photoredox-based approach (PMC5115881) enables late-stage trifluoromethoxylation:

  • Procedure :
    • Enol carbonates react with N-trifluoromethoxy-4-cyanopyridinium under 456 nm light.
    • 4-CzIPN photocatalyst facilitates radical α-trifluoromethoxylation.
  • Advantages :
    • Mild conditions (room temperature, 1–2 h).
    • Chemoselectivity >95%.

Catalytic Hydrogenation and Reductive Dechlorination

Selective Reductive Dechlorination

Patent CN112441966A outlines a five-step sequence starting from 2,3,6-trichloro-5-trifluoromethylpyridine:

  • Selective Reduction : Zn/HCl reduces the 2-Cl position, yielding 2,5-dichloro-3-trifluoromethylpyridine (70% yield).
  • Etherification : Reaction with NaOCH₃ in methanol forms 2-methoxy-5-chloro-3-trifluoromethylpyridine (95% yield).
  • Hydrogenation : Pd/C catalyzes H₂-mediated dechlorination to 2-methoxy-3-trifluoromethylpyridine.
  • Hydrolysis : HCl reflux removes methoxy, yielding 2-hydroxy-3-trifluoromethylpyridine.
  • Chlorination : PCl₃ converts hydroxyl to Cl, finalizing the target compound (98% yield).

Indirect Hydrazine-Mediated Reduction

WO1998050362A1 employs hydrazine for selective dechlorination:

  • Steps :
    • 2,3,6-Trichloro-5-trifluoromethylpyridine reacts with hydrazine at 50–70°C, forming 2-hydrazino-3,6-dichloro-5-trifluoromethylpyridine.
    • Oxidative hydrazine removal with NaOCl yields 2,5-dichloro-3-trifluoromethylpyridine.
  • Yield : 70% over two steps.

Alternative Synthetic Routes

Metal-Halide Exchange and Iodination

A lithiation-iodination strategy produces iodo intermediates for functionalization:

  • Procedure :
    • 2-Chloro-6-trifluoromethoxypyridine reacts with n-BuLi at −78°C.
    • Iodination with I₂ yields 6-chloro-3-iodo-2-(trifluoromethoxy)pyridine (78% yield).

Continuous-Flow Synthesis

Recent advances (PMC8175224) highlight flow chemistry for scalability:

  • Conditions :
    • Fluidized-bed reactor for chlorination/fluorination.
    • Residence time: 2–5 minutes.
  • Output : 2,3,5-Trichloro-5-(trifluoromethyl)pyridine at 80% purity.

Comparative Analysis of Methods

Table 1: Method Overview

Method Starting Material Key Reagents/Catalysts Conditions Yield Source
Vapor-Phase Fluorination 3-Picoline Cl₂, HF, FeCl₃ 150–250°C, 15 atm 70–85%
Thiophosgene Pathway Hydroxypyridine Cl₂C=S, SbF₃ 120–150°C 65–78%
Photoredox Trifluoromethoxylation Enol carbonates 4-CzIPN, Togni reagent 456 nm light, RT ≤50%
Catalytic Hydrogenation 2,3,6-Trichloro precursor Pd/C, H₂ 55°C, 2.5 MPa H₂ 70–98%

Table 2: Advantages and Limitations

Method Advantages Limitations
Vapor-Phase Fluorination High yield, industrial scalability Corrosive HF, high-energy input
Thiophosgene Pathway Regioselective Toxic reagents (thiophosgene, SbF₃)
Photoredox Mild conditions, chemoselective Low yield, limited substrate scope
Catalytic Hydrogenation High-purity products Multi-step, costly catalysts (Pd/C)

Chemical Reactions Analysis

Types of Reactions: 2,3,6-Trichloro-5-(trifluoromethoxy)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

Chemistry: In chemistry, 2,3,6-Trichloro-5-(trifluoromethoxy)pyridine is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new chemical reactions and materials .

Biology and Medicine: Its ability to interact with biological targets makes it a candidate for drug discovery and development .

Industry: In the industrial sector, 2,3,6-Trichloro-5-(trifluoromethoxy)pyridine is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of 2,3,6-Trichloro-5-(trifluoromethoxy)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Effects on Physicochemical Properties

The trifluoromethoxy group distinguishes 2,3,6-Trichloro-5-(trifluoromethoxy)pyridine from closely related compounds. Key comparisons include:

Compound Name Substituents (Position) Melting Point (°C) Molecular Weight (g/mol) Key Properties
2,3,6-Trichloro-5-(trifluoromethoxy)pyridine Cl (2,3,6), -OCF₃ (5) Not reported ~297.4 High electronegativity, potential for hydrogen bonding via OCF₃
2,3,6-Trichloro-5-(trichloromethyl)pyridine (TCTCMP) Cl (2,3,6), -CCl₃ (5) Not explicitly reported (crystallizes in orthorhombic system) ~312.3 Higher lipophilicity due to -CCl₃; used in pesticide synthesis
2-(2-Chloro-4-(trifluoromethoxy)phenyl)cyclopenta[c]pyridine (Compound 112) Cyclopenta[c]pyridine core, -OCF₃ Not reported ~381.8 Demonstrated insecticidal activity against Plutella xylostella
2,3-Dichloro-5-(trifluoromethoxy)pyridine Cl (2,3), -OCF₃ (5) Not reported ~247.5 Reduced chlorination may lower reactivity compared to trichloro derivatives

Key Observations :

  • Increased chlorination (e.g., trichloro vs. dichloro derivatives) correlates with higher molecular weight and altered bioactivity profiles .
Insecticidal and Antiviral Activity
  • Compound 112 (Cyclopenta[c]pyridine derivative) : Exhibited insecticidal activity comparable to cerbinal but reduced efficacy when the core structure was modified . This highlights the critical role of substituent positioning.
  • TCTCMP : Used as an intermediate in herbicides and fungicides, leveraging its stability and reactivity .
  • 2,3,6-Trichloro-5-(trifluoromethoxy)pyridine : Predicted to show enhanced bioactivity due to the -OCF₃ group’s electron-withdrawing nature, which may improve binding to biological targets (e.g., insect nicotinic acetylcholine receptors).
Anti-TMV Activity
  • Modifications at the 2-position of cyclopenta[c]pyridines significantly increased anti-TMV (Tobacco Mosaic Virus) activity but reduced insecticidal potency . This trade-off suggests that the trichloro-trifluoromethoxy pyridine structure could offer a balanced profile for dual agrochemical applications.

Industrial and Regulatory Considerations

  • Regulatory Status : Compounds with trifluoromethoxy groups are increasingly prioritized due to their lower environmental persistence compared to polychlorinated analogues .
  • Market Availability : 2,3-Dichloro-5-(trifluoromethoxy)pyridine is commercially available (5 suppliers), indicating established synthetic routes for scaled production .

Biological Activity

2,3,6-Trichloro-5-(trifluoromethoxy)pyridine is a halogenated pyridine derivative with significant potential in medicinal chemistry and agrochemical applications. The compound's structure includes a pyridine ring substituted with three chlorine atoms and a trifluoromethoxy group, which can influence its biological activity and chemical reactivity. This article reviews the current understanding of its biological activity, synthesis methods, and potential therapeutic applications based on diverse research findings.

The molecular formula of 2,3,6-Trichloro-5-(trifluoromethoxy)pyridine is C_7Cl_3F_3N_O. The presence of multiple halogens enhances the compound's reactivity, making it suitable for various substitution reactions. The trifluoromethoxy group is known to increase metabolic stability and binding affinity in biological systems.

Synthesis Methods

The synthesis of 2,3,6-Trichloro-5-(trifluoromethoxy)pyridine typically involves chlorination and fluorination processes using readily available starting materials such as pyridine derivatives. For example:

  • Chlorination : Chlorinated pyridine derivatives can be synthesized through electrophilic aromatic substitution.
  • Fluorination : The introduction of the trifluoromethoxy group can be achieved via nucleophilic substitution reactions.

The synthesis process is often optimized to minimize waste and enhance yield .

Table 1: Summary of Biological Activities Related to Similar Compounds

Compound NameBiological ActivityReference
2,3-Dichloro-5-(trifluoromethyl)pyridineAntibacterial against MRSA
FluazinamFungicidal activity interfering with respiration
AZD8055mTOR kinase inhibition in cancer treatment

Case Study: Antimicrobial Properties

A study on related trifluoromethyl pyridines revealed that these compounds exhibited significant antibacterial activity against resistant strains. The mechanism of action was linked to the disruption of bacterial cell membranes and interference with metabolic pathways .

The biological activity of 2,3,6-Trichloro-5-(trifluoromethoxy)pyridine is hypothesized to involve:

  • Target Interaction : Potential interaction with key enzymes or receptors within microbial or cancerous cells.
  • Substitution Reactions : The chlorine atoms may undergo substitution reactions leading to biologically active derivatives.
  • Environmental Stability : Its stability under various environmental conditions may influence its bioavailability and efficacy in biological systems.

Pharmacokinetics

Research indicates that the compound is solid at room temperature and should be stored under inert conditions to maintain stability. Its pharmacokinetic profile remains under investigation but suggests potential for favorable absorption and distribution characteristics due to the presence of halogen atoms.

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